molecular formula C14H9BrN6 B1526917 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline CAS No. 956907-14-5

6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

Cat. No.: B1526917
CAS No.: 956907-14-5
M. Wt: 341.17 g/mol
InChI Key: UETMPFPCEQBDIU-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The compound’s systematic name follows IUPAC nomenclature rules for bicyclic heterocyclic systems. Its full IUPAC name is 6-((6-bromo-1H-triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline , reflecting its structural components:

  • Quinoline backbone : A benzene ring fused to a pyridine ring, with substitution at position 6.
  • Triazolo-pyrazine moiety : A bicyclic system comprising a triazole ring fused to a pyrazine ring, with bromine at position 6.
  • Methylene linker : Connecting the quinoline’s position 6 carbon to the triazolo-pyrazine’s nitrogen atom.
Identifier Details
IUPAC Name 6-((6-Bromo-1H-triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline
SMILES BrC1=CN=C2C(N(N=N2)CC3=CC=C4N=CC=CC4=C3)=N1
InChI InChI=1S/C14H9BrN6/c15-12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7,18H,8H2
InChIKey BRRHOYYZCXVRPM-UHFFFAOYSA-N

The structure consists of two fused heterocyclic systems connected via a methylene bridge. The triazolo-pyrazine core exhibits aromatic stability due to conjugation across the bicyclic system.

CAS Registry Number and Alternative Naming Conventions

The compound is indexed in chemical databases under the CAS Registry Number 956907-14-5 . Alternative naming conventions include:

  • Quinoline, 6-[(6-bromo-1H-1,2,3-triazolo[4,5-b]pyrazin-1-yl)methyl]-
  • AC80772 (synthetic identifier)
Identifier Details
CAS Number 956907-14-5
Alternative Names 6-((6-bromo-1H-triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline
MDL Number MFCD20257772

No trivial or commercial names are widely recognized for this compound, as it is primarily used in research contexts.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₉BrN₆ , with a molecular weight of 341.17 g/mol . Elemental analysis confirms the presence of:

  • Carbon (C) : 14 atoms
  • Hydrogen (H) : 9 atoms
  • Bromine (Br) : 1 atom
  • Nitrogen (N) : 6 atoms
Element Atomic Count Mass Contribution
C 14 168.00 g/mol
H 9 9.00 g/mol
Br 1 79.90 g/mol
N 6 84.00 g/mol
Total 341.17 g/mol

The compound’s density is approximately 1.78 g/cm³ at 20°C.

Isomeric Considerations and Tautomeric Forms

The compound exhibits structural rigidity due to its fused aromatic systems, limiting isomerism. Key considerations include:

  • Tautomerism in the Triazolo-Pyrazine Core :
    • The triazolo[4,5-b]pyrazine system can theoretically exist in multiple tautomeric forms, depending on hydrogen positions.
    • However, experimental data for this specific compound indicate a dominant tautomer with bromine at position 6 and hydrogen at position 1 of the triazole ring.
  • Positional Isomerism :
    • The quinoline substituent is fixed at position 6, eliminating positional isomerism.
    • The bromine atom is regioselectively attached to position 6 of the triazolo-pyrazine, precluding regioisomerism.
Isomer Type Possibility Rationale
Positional Not applicable Fixed substitution at quinoline’s position 6 and triazolo-pyrazine’s position 6
Tautomeric Theoretically possible Limited by aromatic stabilization of the dominant tautomer

No experimental evidence of tautomeric equilibria has been reported for this compound, suggesting a single stable conformation under standard conditions.

Properties

IUPAC Name

6-[(5-bromotriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6/c15-12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETMPFPCEQBDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with Quinoline via Methylene Linkage

A representative preparation method for the target compound involves the following key steps:

  • Starting Material : 6-((6-bromo-1H-triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline is obtained as an intermediate in the synthesis of more complex kinase inhibitors.

  • Reaction Conditions : The coupling reaction is performed in a sealed tube under an inert argon atmosphere to prevent oxidation or moisture interference.

  • Reagents and Catalysts :

    • The bromo-substituted triazolopyrazine derivative (100 mg, 0.29 mmol).
    • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (88 mg, 0.30 mmol) as a boronate ester coupling partner.
    • Cesium carbonate (Cs2CO3, 330 mg, 1.01 mmol) as the base.
    • Palladium catalyst: Pd(dppf)Cl2·CH2Cl2 (18 mg, 0.022 mmol).
    • Solvents: 4 mL dimethoxyethane (DME) and 1 mL water.
  • Procedure :

    • The reagents are combined in the sealed tube and degassed for 15 minutes to remove oxygen.
    • The palladium catalyst is added, and the mixture is degassed again for 5 minutes.
    • The reaction mixture is stirred at 80 °C for 24 hours.
    • After completion, the mixture is extracted with ethyl acetate and water, and the organic layers are combined for further purification.
  • Outcome :

    • This method yields the target compound as an intermediate suitable for further functionalization or biological evaluation.

Analytical Data Supporting the Preparation

  • Nuclear Magnetic Resonance (NMR) : Proton NMR spectra are recorded in solvents such as CDCl3 or DMSO-d6, with solvent peaks at δ 7.27 ppm for CDCl3 and δ 2.50 ppm for DMSO-d6 serving as references.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms the molecular ion peak consistent with the molecular weight of 341.17 g/mol.

  • Chromatography : Purification is typically performed by column chromatography using ethyl acetate and water phase separations or silica gel chromatography with solvent gradients such as dichloromethane:methanol mixtures.

Comparative Table of Key Preparation Parameters

Parameter Description/Value Source
Starting material 6-Bromo-1H-triazolo[4,5-b]pyrazin-1-yl derivative
Coupling reagent 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Base Cesium carbonate (Cs2CO3)
Catalyst Pd(dppf)Cl2·CH2Cl2
Solvent DME and water
Reaction temperature 80 °C
Reaction time 24 hours
Atmosphere Argon (inert)
Purification Liquid-liquid extraction, silica gel chromatography
Molecular weight confirmation HRMS (ESI)

Additional Notes on Related Synthetic Routes

While direct preparation methods for this compound are limited in the literature, related heterocyclic compounds such as quinoline derivatives and triazolopyrazines are synthesized using:

  • Palladium-catalyzed cross-coupling reactions (Suzuki-type) for C-C bond formation.
  • Use of protective groups like Boc for amine functionalities.
  • Reactions under inert atmosphere to avoid side reactions.
  • Use of polar aprotic solvents such as DME or DMF for improved solubility and reaction rates.

Summary of Research Findings

  • The preparation of 6-((6-bromo-1H-triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline relies heavily on palladium-catalyzed cross-coupling reactions.
  • The reaction conditions are optimized for mild temperature (80 °C) and inert atmosphere to ensure high yield and purity.
  • Cesium carbonate is an effective base for these coupling reactions.
  • The compound serves as an important intermediate in the synthesis of kinase inhibitors, indicating its synthetic utility and biological relevance.

Chemical Reactions Analysis

6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogues

Compound Name Structural Differences vs. Target Compound c-Met IC₅₀ (nM) Selectivity Profile Key Findings
Target Compound Baseline structure with Br at triazolopyrazine C6 Not reported Moderate selectivity Key intermediate for clinical candidates (e.g., PF-04217903)
PF-04217903 (Clinical Candidate) Replaces Br with pyrazole; adds ethanol substituent <1.0 >1000x selectivity over other kinases Phase I clinical evaluation; potent tumor growth inhibition in vivo
3-Substituted-6-(1-(1H-triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline Ethyl linker instead of methylene; substituents at quinoline C3 0.2–2.0 High selectivity for c-Met Derived via metabolite profiling; improved metabolic stability
PF-04254644 Triazolo[4,3-b]pyridazine core; methylpyrazole substituent <1.0 Broad PDE family inhibition Preclinical myocardial degeneration in rats due to off-target effects
Volitinib (Clinical Candidate) Imidazo[1,2-a]pyridine substituent 0.3 High selectivity Favorable PK properties; antitumor efficacy in xenograft models
6-((6-(1-Methylpyrazol-4-yl)-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline Thioether linker; pyridazine core Not reported c-Met/VEGFR dual inhibition Enhanced solubility and bioavailability

Key Comparative Insights

Binding Affinity and Selectivity

Selectivity is further improved in derivatives like volitinib, which avoids polar interactions with non-target kinases .

Emerging Trends in Structural Optimization

Recent studies focus on:

Linker Flexibility : Replacing methylene with ethyl or thioether linkers improves solubility and reduces cytotoxicity .

Core Heterocycle Variation : Pyridazine (PF-04254644) or imidazopyridine (volitinib) cores modulate kinase selectivity profiles .

Metabolite-Driven Design : Metabolite profiling of lead compounds (e.g., 3-substituted derivatives) guides the elimination of toxicophores and enhances metabolic stability .

Biological Activity

The compound 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles.

Chemical Structure and Properties

The compound belongs to a class of triazolo-pyrazine derivatives that exhibit diverse biological activities. Its structure comprises a quinoline moiety linked to a triazolo-pyrazine unit, which is critical for its biological efficacy. The presence of the bromine atom at the 6-position of the triazole enhances its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of quinoline and triazolo-pyrazines possess significant anticancer properties. For instance, studies on related compounds have shown potent inhibition of cancer cell lines such as non-small cell lung cancer (NSCLC) and gastric cancer. Specifically, compounds with similar structures have been reported to inhibit the c-Met signaling pathway, which is often overexpressed in various cancers and associated with poor prognosis and drug resistance .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
6-Bromo-1H-triazolo[4,5-b]pyrazinNSCLC (H1993)0.95c-Met Inhibition
6-Bromo-1H-triazolo[4,5-b]pyrazinGastric Cancer (SNU-5)0.30c-Met Inhibition
7-Fluoro-6-(1-(N-methyl-pyrazol-4-yl)ethyl)quinolineVarious0.067Aurora-A Kinase Inhibition

The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis. For example:

  • c-Met/HGF Pathway : The compound acts as a selective inhibitor of the c-Met receptor tyrosine kinase, disrupting downstream signaling that promotes cancer cell proliferation and survival .
  • Aurora Kinase Inhibition : Some derivatives have shown inhibitory effects on Aurora kinases, which are critical for mitosis; this results in cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the quinoline and triazole moieties can significantly influence biological activity. The introduction of specific substituents at various positions enhances potency:

  • N-methyl-pyrazol-4-yl Group : Enhances inhibitory potency against c-Met .
  • Bromine Substitution : The presence of bromine at the 6-position improves binding affinity due to halogen bonding interactions with target proteins .

Pharmacokinetics

Pharmacokinetic studies indicate favorable properties for potential therapeutic use:

  • Stability : Compounds exhibit stability in liver microsomes across different species (human, rat, monkey), suggesting low metabolism rates which are beneficial for prolonged action in vivo .
  • Bioavailability : Preliminary data suggest good absorption characteristics, making these compounds promising candidates for further development.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • NSCLC Treatment : A study demonstrated that a related quinoline derivative significantly inhibited tumor growth in xenograft models of NSCLC expressing high levels of c-Met .
  • Gastric Cancer Models : Another study showed effective tumor reduction in gastric cancer models treated with triazolo-pyrazine derivatives .

Q & A

Q. What are the recommended synthetic routes for 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline?

  • Methodological Answer : The synthesis typically involves constructing the quinoline core via cyclization (e.g., Skraup or Friedel-Crafts reactions), followed by functionalization with bromo-triazolo groups. Key steps include:
  • Quinoline Formation : Start with aniline derivatives for cyclization. For example, Moon et al. (2015) used intramolecular Friedel-Crafts reactions to synthesize pyrazoloquinolines .
  • Triazolo-Pyrazine Attachment : Introduce the bromo-triazolo moiety via nucleophilic substitution or click chemistry. highlights bromo-substituted quinoline intermediates as pivotal precursors .
  • Challenges : Regioselectivity in triazole ring formation and purification of multi-heterocyclic products require careful optimization of reaction conditions (e.g., solvent, temperature) .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds observed in similar triazoloquinolines) .
  • NMR/MS : Confirm molecular structure via 1^1H/13^13C NMR and high-resolution mass spectrometry.
  • Computational Studies : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • Methodological Answer : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using:
  • In vitro Assays : Microdilution for antibacterial activity (as in Wei et al., 2010, for triazoloquinoline derivatives) .
  • Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., Jafari et al., 2019, for DNA-intercalating benzoquinolines) .
  • Enzyme Inhibition : Fluorometric assays for topoisomerase I/IIα inhibition (see for pyrazoloquinoline derivatives) .

Advanced Research Questions

Q. How can researchers address low synthetic yields due to competing side reactions?

  • Methodological Answer :
  • Regioselective Control : Use directing groups (e.g., methoxy or halogens) on the quinoline core to guide triazole attachment .
  • Byproduct Analysis : Employ LC-MS to identify side products. For example, reported unexpected hydrazine derivatives during RuCl3_3-mediated reactions, necessitating pH/temperature adjustments .
  • Catalytic Optimization : Transition metal catalysts (e.g., Cu(I) for click chemistry) improve triazole ring formation efficiency .

Q. What computational strategies predict structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents (bromo, triazolo) with bioactivity. highlights QSAR for optimizing repellent design, adaptable to triazoloquinolines .
  • Molecular Docking : Simulate binding to target proteins (e.g., topoisomerases) using AutoDock or Schrödinger Suite. Jafari et al. (2019) validated DNA intercalation via docking .

Q. How does the bromo-triazolo substituent influence environmental stability and toxicity?

  • Methodological Answer :
  • Environmental Fate Studies : Assess abiotic degradation (hydrolysis, photolysis) under controlled conditions. Follow protocols from , which evaluates chemical persistence in environmental compartments .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests. ’s framework for ecological risk assessment applies to halogenated heterocycles .

Key Considerations for Contradictory Data

  • Synthetic Yields : Variations arise from solvent purity (e.g., anhydrous vs. technical grade) and catalyst loading. ’s failed RuCl3_3 reaction underscores the need for rigorous condition optimization .
  • Bioactivity Discrepancies : Differing assay protocols (e.g., cell line specificity, incubation time) may explain conflicting IC50_{50} values. Standardize assays per OECD guidelines for reproducibility.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

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